Home > Products > Screening Compounds P36274 > N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide - 1904198-37-3

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide

Catalog Number: EVT-2834642
CAS Number: 1904198-37-3
Molecular Formula: C13H13N5O2S2
Molecular Weight: 335.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [] While demonstrating high selectivity for c-Met, it was discovered to be a pan-phosphodiesterase (PDE) family inhibitor. [] This off-target activity led to adverse cardiovascular effects in rats, ultimately halting its development as a preclinical candidate. []

    Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide. The difference lies in the substituents attached to this core. While the target compound has a thiophen-3-yl group at the 6-position and a cyclopropanesulfonamide group at the 3-position, PF-04254644 features a 1-methyl-1H-pyrazol-4-yl group at the 6-position and a chiral ethylquinoline substituent at the 3-position. This comparison highlights how modifying substituents can significantly impact both the target selectivity and the off-target profile of compounds based on the same core structure. []

N-Methyl-N-[3-(3-methyl-1,2,4-triazolo-[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

    Compound Description: 1632 acts as an inhibitor of the LIN28 protein, disrupting the LIN28/let-7 interaction. [] This disruption allows for let-7 microRNA tumor suppressor synthesis, leading to the induction of differentiation in mouse embryonic stem cells and a reduction in tumor-sphere formation. []

    Relevance: 1632 shares the [, , ]triazolo[4,3-b]pyridazine core with N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide. Notably, 1632 lacks the thiophene ring present in the target compound and instead has a methyl group at the 3-position of the triazole ring. Additionally, 1632 is substituted with a 3-(N-methylacetamido)phenyl group at the 6-position of the pyridazine ring, in contrast to the thiophen-3-ylmethyl cyclopropanesulfonamide substituent in the target compound. This comparison underscores how subtle structural variations can significantly alter the biological activity and target specificity within this class of compounds. []

  • Relevance: Though not sharing the same core structure, compound 1 exemplifies the potential for bioactivation and toxicity within heterocyclic compounds like N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide. Both compounds contain nitrogen-containing heterocycles and similar substituents, highlighting a possible shared risk for metabolic activation. Understanding such metabolic liabilities is crucial when designing and developing drugs with similar structural motifs. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aimed to reduce bioactivation by shifting metabolism towards the naphthyridine ring alkoxy substituent. [] Despite this, Compound 2 still exhibited glutathione conjugation and high covalent binding across species, indicating continued bioactivation risk. []

    Relevance: Similar to Compound 1, Compound 2, while not sharing the core structure, serves as a cautionary example concerning bioactivation potential. It highlights that even with structural modifications aimed at mitigating this risk, compounds with similar structural elements to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide, such as nitrogen-rich heterocycles and specific substituents, might still exhibit bioactivation and associated toxicity concerns. This emphasizes the need for careful metabolic evaluation during drug development for compounds within this chemical space. []

Overview

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to a class of triazolo-pyridazine derivatives, which have garnered attention for their pharmacological properties, particularly in inhibiting various kinases involved in disease processes.

Source

The compound is derived from a synthesis process that involves multiple steps, including the formation of key intermediates and subsequent reactions to achieve the final structure. Research articles and patents have documented the synthesis and evaluation of similar compounds, providing insights into their chemical behavior and potential applications in medicinal chemistry .

Classification

This compound can be classified under:

  • Chemical Class: Triazolo-pyridazine derivatives
  • Functional Groups: Sulfonamide, triazole, pyridazine
  • Biological Activity: Potential kinase inhibitors
Synthesis Analysis

Methods

The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide typically involves several key steps:

  1. Formation of Intermediates: Initial compounds such as 4-amino-1,2,4-triazole are reacted with other reagents to form intermediate structures. For instance, cyclization reactions are often employed to construct the triazole and pyridazine rings.
  2. Substitution Reactions: The introduction of thiophenes or other substituents onto the triazole or pyridazine framework is achieved through nucleophilic substitution methods.
  3. Final Coupling: The cyclopropanesulfonamide moiety is introduced through coupling reactions with sulfonyl chlorides or other sulfonamide precursors.

Technical Details

The detailed synthetic route may involve:

  • Reagents: Phosphorus oxychloride for chlorination, various alkylating agents for introducing side chains.
  • Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb represent the number of respective atoms in the compound.

Data

Key structural data includes:

  • Molecular Formula: C₁₈H₁₄N₄O₂S
  • Molecular Weight: Approximately 382.45 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally reported in literature.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for sulfonamides and heterocyclic compounds. These include:

  1. Hydrolysis: Reaction with water leading to the breakdown of sulfonamide bonds.
  2. Nucleophilic Substitution: Potential reactions with nucleophiles due to the presence of electrophilic centers in the triazole and pyridazine rings.
  3. Oxidation/Reduction: The thiophene moiety may participate in redox reactions under certain conditions.

Technical Details

These reactions are typically conducted under specific conditions (e.g., temperature, solvent choice) to optimize yields and minimize by-products.

Mechanism of Action

Process

The mechanism of action for this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that add phosphate groups to proteins, which can activate or deactivate them. By inhibiting these enzymes, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide can disrupt signaling pathways involved in cell proliferation and survival.

Data

Studies have shown that similar compounds can effectively inhibit specific kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in various diseases including cancer and autoimmune disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline form.
  • Solubility: Solubility may vary; often assessed in organic solvents like dimethyl sulfoxide or ethanol.

Chemical Properties

  • Stability: Stability under various pH conditions should be evaluated.
  • Reactivity: Reactivity with common reagents (acids/bases) can provide insights into handling and storage requirements.

Relevant data from literature indicates that these properties significantly influence the biological activity and applicability of the compound in therapeutic contexts.

Applications

Scientific Uses

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide demonstrates potential applications in:

  1. Drug Development: As a lead compound for designing new kinase inhibitors.
  2. Cancer Therapy: Targeting specific kinases involved in tumor growth.
  3. Research Tools: Utilized in biochemical assays to study kinase-related pathways.

Properties

CAS Number

1904198-37-3

Product Name

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide

Molecular Formula

C13H13N5O2S2

Molecular Weight

335.4

InChI

InChI=1S/C13H13N5O2S2/c19-22(20,10-1-2-10)14-7-13-16-15-12-4-3-11(17-18(12)13)9-5-6-21-8-9/h3-6,8,10,14H,1-2,7H2

InChI Key

AIQPSFJKMWZAMS-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.